Octadecylsuccinic acid

説明

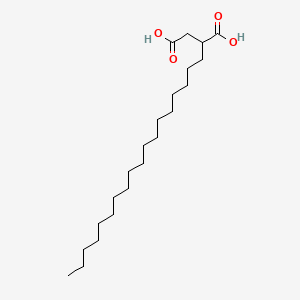

Octadecylsuccinic acid is a long-chain aliphatic carboxylic acid with the chemical formula C22H40O4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Octadecylsuccinic acid can be synthesized through the reaction of maleic anhydride with octadecene. The reaction typically occurs in the presence of a catalyst, such as a peroxide, under elevated temperatures. The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where maleic anhydride and octadecene are combined under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, such as ketones and aldehydes.

Reduction: It can be reduced to form octadecylsuccinic alcohol.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Octadecylsuccinic alcohol.

Substitution: Esters and amides.

科学的研究の応用

Pharmaceutical Applications

Drug Delivery Systems

OSA derivatives have been explored as carriers for bioactive compounds due to their amphiphilic properties. Studies have shown that OSA can be utilized to create nano-emulsions that enhance the solubility and bioavailability of hydrophobic drugs. For instance, a study demonstrated the synthesis of OSA derivatives that effectively generated stable nano-emulsions with controlled droplet sizes, which are crucial for drug delivery applications .

Case Study: Spontaneous Emulsification

In a recent investigation, researchers synthesized three different OSA derivatives and analyzed their emulsification properties. The results indicated that these derivatives could produce nano-emulsions with an average droplet size below 90 nm, which is advantageous for drug formulations as it minimizes degradation of sensitive pharmaceutical ingredients during processing .

Food Industry

Emulsifiers and Encapsulating Agents

OSA is widely recognized in the food industry for its role as an emulsifier and encapsulating agent. It has been approved by the FDA for use in food products, particularly in the formulation of emulsions with average droplet sizes around 500 μm. This capability is essential for stabilizing food products and enhancing texture .

Table 1: Properties of OSA in Food Applications

| Property | Value |

|---|---|

| Average Emulsion Size | ~500 μm |

| FDA Approval | Yes |

| Functionality | Emulsifier, Encapsulant |

Cosmetic Applications

OSA derivatives are also employed in cosmetic formulations due to their emulsifying properties. They help stabilize oil-in-water emulsions, improving the texture and application of creams and lotions. The ability to form stable emulsions allows for better incorporation of active ingredients in cosmetic products.

Material Science

Surface Modification

In material science, OSA is used for surface modification of nanoparticles and other materials. For example, cadmium sulfide (CdS) nanoparticles have been modified with octadecylsuccinic acid to enhance their stability and functionality in various applications such as sensors and photonic devices .

Table 2: Applications of OSA in Material Science

| Application | Description |

|---|---|

| Nanoparticle Stabilization | Enhances stability and dispersibility of nanoparticles |

| Surface Coating | Improves surface properties of materials |

Environmental Applications

Corrosion Inhibition

OSA has been investigated as a corrosion inhibitor in oxygenated fuel systems. Its reaction products can effectively inhibit corrosion in environments where water is present, making it valuable in fuel formulations . This application is particularly relevant in the oil and gas industry where maintaining equipment integrity is critical.

作用機序

The mechanism of action of octadecylsuccinic acid is primarily based on its amphiphilic properties. The long hydrophobic octadecyl chain interacts with hydrophobic surfaces, while the hydrophilic carboxylic acid groups interact with aqueous environments. This dual interaction allows it to stabilize emulsions and form micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

類似化合物との比較

Succinic Acid: A dicarboxylic acid with a shorter carbon chain.

Stearic Acid: A long-chain fatty acid with a similar hydrophobic tail but lacking the succinic acid moiety.

Octadecanoic Acid: Another long-chain fatty acid with similar properties but different functional groups.

Uniqueness: Octadecylsuccinic acid is unique due to its combination of a long hydrophobic chain and a succinic acid moiety. This structure imparts both hydrophobic and hydrophilic characteristics, making it highly effective as a surfactant and emulsifier. Its ability to form stable emulsions and integrate into lipid bilayers sets it apart from other similar compounds.

生物活性

Octadecylsuccinic acid (OSA) is a derivative of succinic acid, characterized by the presence of an octadecyl group. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, food technology, and materials science. Its amphiphilic nature allows it to function effectively as a surfactant and emulsifier, which is crucial for enhancing the stability and performance of formulations.

OSA is synthesized through the reaction of succinic anhydride with octadecanol. The resulting compound exhibits both hydrophobic (octadecyl) and hydrophilic (succinic acid) characteristics, making it suitable for various applications in emulsion stabilization and drug delivery systems.

Biological Activity

The biological activity of OSA can be categorized into several key areas:

- Emulsification Properties

- Drug Delivery Systems

- Biocompatibility and Safety

Case Studies

- Study on Nano-emulsification : A study focused on synthesizing new amphiphilic molecules based on OSA derivatives demonstrated their effectiveness in generating nano-emulsions through spontaneous emulsification methods. The results showed that variations in the hydrophilic moiety significantly impacted the efficiency of emulsification processes .

- Drug Encapsulation : A case study involving OSA-coated nanoparticles revealed enhanced delivery efficiency of poorly soluble drugs. The study highlighted that the modification of drug release profiles could be achieved through varying the degree of substitution on the OSA molecules .

Data Table: Comparison of Emulsification Properties

| Property | OSA Derivative | Average Droplet Size (µm) | Polydispersity Index (PDI) | Critical Micelle Concentration (CMC) |

|---|---|---|---|---|

| C18⊖-PEG | Yes | 500 | <0.2 | Not specified |

| C18-PEG | Yes | 600 | 0.25 | Not specified |

| C18-PEG2 | Yes | 550 | 0.22 | Not specified |

特性

IUPAC Name |

2-octadecylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJDFKVKOFGAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972365 | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-14-1 | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。